![molecular formula C13H9NO B14709334 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one CAS No. 19047-28-0](/img/structure/B14709334.png)
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique fused ring structure, which includes an indole core integrated with an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an indole derivative, which is then subjected to cyclization reactions to form the fused ring system. Key steps in the synthesis may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with an appropriate reagent, such as a halogenated compound, to form the indene moiety.
Oxidation and Reduction: These steps may be necessary to introduce or modify functional groups on the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme binding and receptor activity.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydroxyindole: An indole derivative with hydroxyl groups, known for its role in melanin biosynthesis.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its anticancer properties.
Indeno[1,2,3-cd]pyrene: A polycyclic aromatic hydrocarbon with a similar fused ring structure.
Uniqueness
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its structural features can be leveraged for specific purposes.
Eigenschaften
CAS-Nummer |
19047-28-0 |
|---|---|
Molekularformel |
C13H9NO |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-azatetracyclo[5.5.2.04,13.010,14]tetradeca-1(12),4(13),5,7(14),10-pentaen-3-one |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-3-7-1-2-8-4-6-10(14-13)12(9)11(7)8/h3-6H,1-2H2,(H,14,15) |
InChI-Schlüssel |
UPOALHXKOJUIFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



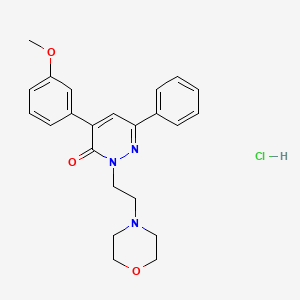
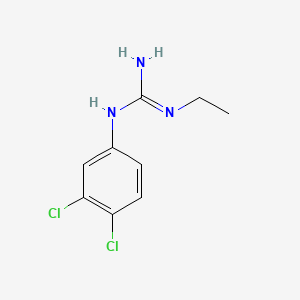


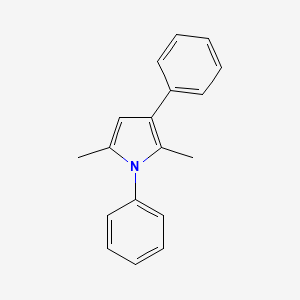
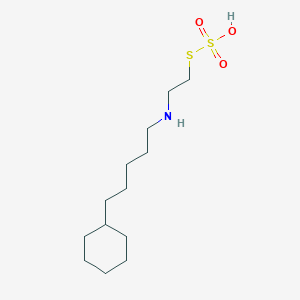
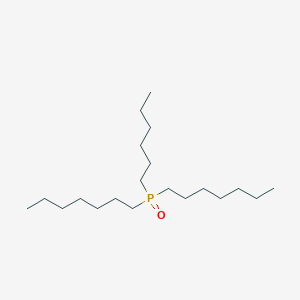
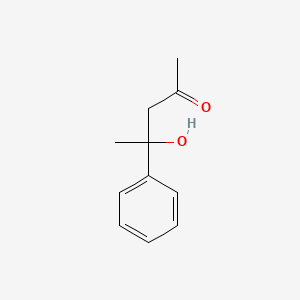
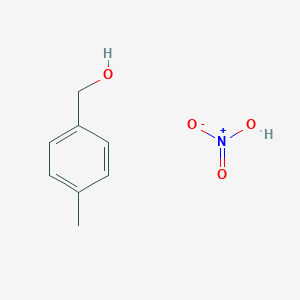

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
